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Compound of Interest

Compound Name:
2-(1-Methyl-piperidin-4-yloxy)-

ethanol

CAS No.: 1353983-03-5

Cat. No.: B2921638

Get Quote

Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

analgesics (e.g., pethidine, fentanyl), antihistamines, and antipsychotics.[3] In 4-substituted 1-

methyl-piperidines, the biological activity is strictly governed by the spatial orientation of

substituents.[1][2] Unlike cyclohexane, piperidine introduces a nitrogen heteroatom that adds

complexity through nitrogen inversion and lone-pair stereoelectronics.[1][2][3]

This guide provides a rigorous framework for analyzing these conformations. It synthesizes

theoretical principles with practical experimental protocols, offering a self-validating workflow

for determining the bioactive conformation of your target molecule.[1][2][3]

Theoretical Framework: The Energetic Landscape
The Piperidine Chair and N-Inversion
Like cyclohexane, piperidine exists predominantly in a chair conformation.[1][2][3][5] However,

the presence of the nitrogen atom introduces two distinct dynamic processes:[5]
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Ring Inversion (Chair-Chair Flip): Energy barrier ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

10.4 kcal/mol.[2][3]

Nitrogen Inversion (Pyramidal Inversion): Energy barrier ngcontent-ng-c2977031039=""

_nghost-ng-c1310870263="" class="inline ng-star-inserted">

6.1 kcal/mol.[2][3]

Because the N-inversion barrier is lower than the ring flip, the N-substituent can equilibrate

rapidly between axial and equatorial positions even if the ring skeleton is rigidified.[1]

The N-Methyl "A-Value" Anomaly
A critical insight for drug designers is that the N-methyl group has a stronger preference for the

equatorial position than a methyl group on a carbon skeleton.[1][2]

Cyclohexane (Methyl):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

kcal/mol.[3]

N-Methylpiperidine:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline

ng-star-inserted">

kcal/mol (in gas phase/non-polar solvent).[2]

Mechanistic Causality: In the axial conformer of methylcyclohexane, the methyl group

experiences severe 1,3-diaxial interactions with axial hydrogens at C3 and C5.[3] In N-

methylpiperidine, if the N-methyl is equatorial, the axial position is occupied by the nitrogen

lone pair.[1][2][6] The lone pair is sterically smaller than a hydrogen atom (and significantly

smaller than a methyl group). Therefore, the "Equatorial Methyl / Axial Lone Pair" conformer

minimizes 1,3-diaxial repulsion more effectively than the "Axial Methyl / Equatorial Lone Pair"

conformer.[2][3]

The 4-Substituent Interplay
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In 1-methyl-4-substituted piperidines, the large substituent at C4 (e.g., a phenyl ring or ester)

will anchor the ring conformation.[1][2]

The Anchor Effect: A bulky group at C4 (e.g., Phenyl, A-value ~2.8 kcal/mol) will lock the ring

into a chair where C4 is equatorial.[3]

The Resulting Dominant Conformer: With C4 locked equatorial, the N-methyl group will also

adopt the equatorial position to minimize its own strain. Thus, the diequatorial conformer is

the global minimum.[3]

Exceptions (The "Anomeric" Trap): If the C4 substituent is highly polar (e.g., -F, -OH) or if the

solvent is acidic, dipole-dipole interactions or hydrogen bonding can stabilize the axial

conformer, defying simple steric predictions.[2][3]

Visualization of Conformational Dynamics[5]
The following diagram illustrates the equilibrium pathways. Note that while the Ring Flip

requires high energy, N-Inversion is rapid.[1][2][3]
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Caption: Equilibrium dynamics of 1-methyl-4-substituted piperidines. The diequatorial state is

thermodynamically dominant.

Experimental Workflow: A Self-Validating Protocol
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To rigorously determine the conformation of your specific analog, follow this three-step

validation cycle.

Phase 1: Computational Prediction (DFT)
Before synthesis, predict the energy gap between conformers.[3]

Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to

generate rotamers.[1][2][3]

Geometry Optimization: Optimize the lowest energy structures using DFT.

Recommended Level: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.[1][2][3]

Solvent Model: Use PCM or SMD (e.g., chloroform or water) to account for dipole

stabilization.[2][3]

Frequency Calculation: Ensure no imaginary frequencies (verify ground state) and calculate

Gibbs Free Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

).[2][3]

Phase 2: NMR Spectroscopy (The Gold Standard)
NMR provides solution-state evidence.[1][2] The key metric is the Vicinal Coupling Constant (

).

Protocol:

Sample Prep: Dissolve 5-10 mg in ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

or

. Avoid acidic solvents unless studying the protonated species.[3]

Acquisition: Run a standard 1H-NMR. If signals overlap, run a 2D-NOESY.
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Analysis of H4 Proton:

Locate the proton at C4 (geminal to your substituent).[3]

If C4-Substituent is Equatorial: The H4 proton is Axial.[1][2] It will show two large coupling

constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-

star-inserted">

Hz) due to anti-periplanar coupling with axial protons at C3/C5.[2][3] The signal often
appears as a triplet of triplets (tt).

If C4-Substituent is Axial: The H4 proton is Equatorial.[1][2] It will show only small

couplings (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-

star-inserted">

Hz) with equatorial/axial protons at C3/C5.[2][3] The signal appears as a narrow multiplet.
[1][3]

Data Summary Table: NMR Diagnostics

Feature Diequatorial Conformer Diaxial Conformer

H4 Proton Orientation Axial Equatorial

10 - 12 Hz (Large) 2 - 5 Hz (Small)

Signal Width (

)
Broad (> 20 Hz) Narrow (< 10 Hz)

NOE Signal
Strong NOE between N-Me

and C3/C5 Axial H
Weak/No NOE

Phase 3: X-Ray Crystallography
While X-ray provides definitive atomic coordinates, it reflects the solid-state packing forces,

which may override subtle solution-state equilibria.[1][2][3] Always cross-reference X-ray data

with solution NMR.[1][2][3]
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Analytical Workflow Diagram
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Phase 2: Experimental
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Caption: Step-by-step workflow for determining the dominant conformer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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